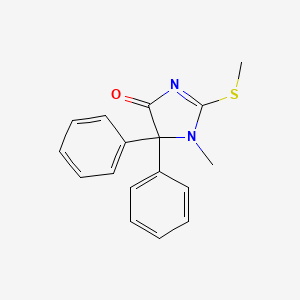
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one is an organic compound with the molecular formula C17H16N2OS This compound is characterized by its imidazole core, substituted with methyl, methylsulfanyl, and diphenyl groups
Méthodes De Préparation
The synthesis of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one can be compared with other similar compounds, such as:
1-Methyl-2-phenylimidazol-4-one: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
2-Methylsulfanyl-5,5-diphenylimidazol-4-one: Similar structure but without the methyl group, potentially affecting its solubility and interaction with biological targets.
5,5-Diphenylimidazol-4-one: The absence of both methyl and methylsulfanyl groups may lead to significant differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
22544-73-6 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-19-16(21-2)18-15(20)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
GLCTYCWWXOTPHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















